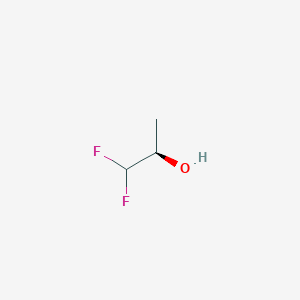

(2R)-1,1-difluoropropan-2-ol

Description

Contextualization within Fluorine Chemistry and Chiral Synthesis Research

The introduction of fluorine into organic molecules can dramatically alter their properties, including acidity, basicity, metabolic stability, and binding affinity. acs.orgnih.gov This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. acs.orgnih.gov Simultaneously, the demand for enantiomerically pure compounds has driven significant advancements in chiral synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

(2R)-1,1-difluoropropan-2-ol sits (B43327) at the intersection of these two critical areas. Its difluoromethyl group offers a bioisosteric replacement for other functional groups, potentially enhancing the pharmacological profile of a drug candidate. The chiral nature of the alcohol provides a key stereochemical handle for the construction of enantiomerically pure targets.

Stereochemical Significance of this compound

The (R)-configuration at the C2 position of 1,1-difluoropropan-2-ol (B3052644) is crucial. In chiral synthesis, the use of enantiomerically pure starting materials is often the most efficient strategy to obtain a final product with the desired stereochemistry. This compound serves as such a starting material, allowing chemists to introduce a difluoromethylated stereocenter into a target molecule with a defined absolute configuration. This is particularly important in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other inactive or even toxic.

Overview of Research Trajectories and Challenges in Fluoroalcohol Synthesis

The synthesis of fluoroalcohols, particularly chiral ones, presents unique challenges. researchgate.netresearchgate.net The high electronegativity of fluorine can influence the reactivity of adjacent functional groups, often requiring specialized synthetic methods. The stereoselective synthesis of chiral fluoroalcohols is an active area of research, with chemists exploring various strategies, including asymmetric reduction of fluorinated ketones and the use of chiral catalysts. researchgate.net

A significant hurdle in the synthesis of small, highly fluorinated molecules is their propensity to cause issues in nucleophilic substitution reactions. chemrxiv.org Overcoming these challenges is a key focus of current research, aiming to develop more efficient and scalable routes to compounds like this compound.

Interdisciplinary Relevance in Advanced Organic Synthesis

The utility of this compound and other fluoroalcohols extends beyond traditional organic synthesis. Their unique properties make them valuable in a variety of interdisciplinary fields. For instance, fluoroalcohols are increasingly being used as solvents in "green chemistry" applications. sciencedaily.com Water-fluoroalcohol mixtures can provide a safer, cheaper, and more environmentally friendly medium for organic reactions, sometimes leading to higher yields and easier product separation. sciencedaily.com

Furthermore, the incorporation of fluorinated moieties, such as the one derived from this compound, is a strategy employed in the design of advanced materials and in the study of protein structure and function. sciencedaily.com The development of efficient synthetic methods for such compounds is therefore of broad scientific importance.

Structure

3D Structure

Properties

Molecular Formula |

C3H6F2O |

|---|---|

Molecular Weight |

96.08 g/mol |

IUPAC Name |

(2R)-1,1-difluoropropan-2-ol |

InChI |

InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1 |

InChI Key |

AKVKBTWZKYWPNV-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(F)F)O |

Canonical SMILES |

CC(C(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 1,1 Difluoropropan 2 Ol and Its Stereoisomers

Asymmetric Catalytic Syntheses of Chiral Fluorinated Alcohols

The catalytic asymmetric synthesis of chiral fluorinated alcohols provides efficient routes to enantiomerically enriched products from prochiral starting materials. These methods often rely on chiral catalysts to create the desired stereocenter during the reaction.

In metal-catalyzed reactions, the chirality of the final product is frequently dictated by a chiral ligand coordinated to the metal center. These ligands create a chiral environment around the catalytic site, directing the approach of the substrate and leading to the preferential formation of one enantiomer.

The development of chiral ligands has been a major focus in asymmetric catalysis. For the synthesis of chiral alcohols, ligands such as those derived from BINOL, Salen, and chiral dienes have proven effective. researchgate.netrsc.org For instance, rhodium catalysts coordinated with chiral diene ligands have been shown to control regioselectivity in the addition of arylboronic acids to alkynes. researchgate.net While not directly synthesizing (2R)-1,1-difluoropropan-2-ol, these principles are foundational. The choice of ligand can even switch the selectivity of a reaction, affording either enantiomer of the product with high selectivity. acs.org

A key strategy for synthesizing chiral fluorinated alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1,1-difluoropropan-2-one. This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral metal-ligand complex.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Diene | Aryl(alkyl)alkynes | 1,1-Diarylalkenes | Not specified | researchgate.net |

| Palladium/Lnaph | 1,2-Enediol Carbonates | α-Hydroxyketones | Good to Excellent | acs.org |

| (Sa)-4/InIII | Dienophile & Diene | Cycloadducts | Excellent | rsc.org |

This table illustrates the power of ligand control in asymmetric synthesis, a principle applicable to the synthesis of chiral fluorinated alcohols.

Introducing fluorine atoms stereoselectively is a significant challenge in synthetic chemistry. Metal-catalyzed methods are emerging as a powerful tool to achieve this. These reactions can involve the fluorination of alkenes or other functional groups where the metal catalyst, often in conjunction with a chiral ligand, controls the stereochemical outcome.

High-valent metal and hypervalent iodine reagents have been developed for the fluorination of organic molecules. bris.ac.uk For example, methods for the 1,3-difluorination of homoallyl ethers have been developed using commercially available hypervalent iodine reagents, demonstrating the potential to create complex fluorinated structures. bris.ac.uk While this specific reaction produces a 1,3-difluoro motif, the underlying principles of directed fluorination are relevant.

Catalytic enantioselective additions of organoboron reagents to fluorinated ketones represent a direct route to chiral tertiary alcohols. nih.gov This approach, facilitated by readily available catalysts, can deliver versatile and otherwise difficult-to-access tertiary homoallylic alcohols with high yield and enantiomeric ratio. nih.gov The application of such methods to 1,1-difluoropropan-2-one using an appropriate nucleophile could provide a direct pathway to the target molecule or its derivatives.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. sioc-journal.cn These catalysts can activate substrates through various mechanisms, including the formation of iminium ions, enamine intermediates, or through hydrogen bonding interactions.

For the synthesis of chiral alcohols, organocatalytic reduction of ketones is a prominent strategy. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating the ketone towards reduction by a hydride source like a Hantzsch ester. The chiral environment provided by the catalyst ensures the enantioselective formation of the alcohol. This approach is complementary to metal-based methods. rsc.org

Organocatalytic asymmetric reactions have been successfully applied to the synthesis of various chiral heterocyclic compounds, demonstrating the broad utility of this strategy. sioc-journal.cnuva.es A key development in the synthesis of fluorinated alcohols was the catalytic desymmetrization of 1,3-difluoropropan-2-ols using a phosphazene base, which affords monofluoromethyl-substituted epoxides. osaka-u.ac.jp This highlights an innovative organocatalytic approach to manipulate fluorinated propanol (B110389) backbones.

| Catalyst Type | Reaction Type | Substrate Type | Key Feature | Reference |

| Chiral Phosphoric Acid | N–H Insertion | α-Carbonyl Sulfoxonium Ylides | Metal-free access to α-aryl glycines | rsc.org |

| Bifunctional Squaramide | Domino Reaction | N-Boc Ketimines & γ-Hydroxyenones | Construction of spirooxazolidines | uva.es |

| Phosphazene Base | Desymmetrization | 1,3-Difluoropropan-2-ols | C-F bond activation | osaka-u.ac.jp |

This table showcases diverse organocatalytic strategies that are relevant to the asymmetric synthesis of complex chiral molecules.

Chemoenzymatic and Biocatalytic Routes to this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the production of single-enantiomer pharmaceuticals and their intermediates. mdpi.comresearchgate.net

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. unipd.it In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. Lipases are commonly employed for the kinetic resolution of racemic alcohols via enantioselective acylation. researchgate.netunipd.it

For the synthesis of this compound, a racemic mixture of 1,1-difluoropropan-2-ol (B3052644) could be subjected to enzymatic kinetic resolution. A lipase, in the presence of an acyl donor like vinyl acetate (B1210297), would selectively acylate the (S)-enantiomer, producing (S)-1,1-difluoropropan-2-yl acetate and leaving the desired this compound in high enantiomeric purity. The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%. unipd.it

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by incorporating a method to racemize the undesired enantiomer in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A transaminase was recently used in a DKR process to improve the selectivity of a key intermediate synthesis. acs.org

The direct, asymmetric synthesis of chiral alcohols from prochiral ketones using enzymes is a highly efficient strategy. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often from microorganisms like Candida, Saccharomyces, or engineered E. coli, are workhorses for this transformation. mdpi.comacs.orgrsc.org

The synthesis of this compound can be achieved by the asymmetric reduction of 1,1-difluoroacetone (B1306852) (1,1-difluoro-propan-2-one) using a KRED that follows the anti-Prelog stereoselectivity rule to produce the (R)-alcohol. Many such enzymes are commercially available or can be developed through enzyme engineering. acs.orgrsc.org These enzymatic reductions typically use a cofactor like NADPH or NADH, which is regenerated in situ using a sacrificial co-substrate such as isopropanol (B130326) or glucose. acs.orgnih.gov

The tolerance of enzymes to fluorinated substrates is crucial. Research has shown that various reductases can effectively catalyze the stereoselective reduction of fluoro-substituted acetophenones and other ketones, yielding the corresponding chiral alcohols with excellent enantioselectivity. rsc.orgnih.gov This demonstrates the feasibility of using biocatalysis for the efficient and selective synthesis of this compound.

| Enzyme Class | Transformation | Substrate | Product | Key Advantage | Reference |

| Lipase | Kinetic Resolution | Racemic Alcohol | Enantiopure Alcohol & Ester | High enantioselectivity | researchgate.net |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | High conversion and ee (>99%) | acs.orgrsc.org |

| Transaminase (TA) | Asymmetric Amination / Kinetic Resolution | Prochiral Ketone / Racemic Amine | Chiral Amine | Access to chiral primary amines | nih.govgoogle.com |

| Dehydrogenase | Asymmetric Reduction | Keto Acid | Hydroxy Acid | Coupled cofactor regeneration | mdpi.com |

This table summarizes key enzymatic methods applicable to the synthesis of chiral fluorinated alcohols like this compound.

Mechanistic Investigations and Reaction Pathway Elucidation

Exploration of C-F Bond Activation and Functionalization Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. Research in this area is vital for converting readily available fluorinated compounds into more complex molecules.

Lewis acids are pivotal in the activation of C-F bonds by coordinating to the fluorine atom, which polarizes the bond and facilitates its cleavage. This process typically generates a carbocationic intermediate that can be trapped by a nucleophile. Strong main-group Lewis acids, including those based on aluminum, boron, and silicon, have proven effective in promoting the heterolytic abstraction of fluoride from C(sp³)-F bonds. researchgate.netrsc.org For instance, aluminum-based Lewis acids like ethylaluminum dichloride (EtAlCl₂) can activate C-F bonds in molecules structurally related to (2R)-1,1-difluoropropan-2-ol, such as 2-trifluoromethyl-1-alkenes, leading to selective single C-F bond cleavage. researchgate.net

The general mechanism involves the formation of a Lewis acid-fluorine adduct, which weakens the C-F bond. Subsequent elimination of a fluoride ion, now complexed with the Lewis acid, results in the formation of a carbocation. In the context of a gem-difluoro compound, this can lead to the formation of a monofluoroalkene or other functionalized products depending on the reaction conditions and the presence of nucleophiles. researchgate.net

Silylated reagents, often in conjunction with a Lewis acid, can also play a role. The high affinity of silicon for fluorine (Si-F bond energy is very high) is a powerful thermodynamic driving force for C-F bond cleavage. For example, a combination of a silylium ion (a cationic silicon species), often generated in situ, and a Lewis base can activate C-F bonds.

Table 1: Lewis Acids in C-F Bond Activation

| Lewis Acid | Substrate Type | Mechanism | Ref. |

|---|---|---|---|

| EtAlCl₂ | 2-Trifluoromethyl-1-alkenes | SN1'-type reaction via fluoride abstraction | researchgate.net |

| B(C₆F₅)₃ | 1-Fluorostyrenes | Fluoride abstraction by in situ generated silylium ions | bohrium.com |

| AlCl₃ | gem-Difluoroalkanes | Intramolecular Friedel-Crafts alkylation | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Computational chemistry provides invaluable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. fossee.in Density Functional Theory (DFT) is a widely used method to investigate the potential energy surfaces of reactions involving C-F bond activation. pitt.eduresearchgate.net These studies can elucidate the geometries of transition states, calculate activation energies, and predict reaction pathways. nih.govnih.gov

For a reaction involving this compound, computational models could be used to:

Model Lewis Acid Coordination: Calculate the binding energy of various Lewis acids to the fluorine atoms and the hydroxyl group to predict the initial site of interaction.

Characterize Transition States: Determine the structure of the transition state for C-F bond cleavage, revealing the degree of bond breaking and forming.

Calculate Activation Barriers: Quantify the energy required to reach the transition state, which helps in understanding reaction rates and predicting the feasibility of a proposed pathway under specific conditions. fossee.in

For example, DFT calculations on Lewis acid-catalyzed reactions have shown how the catalyst can significantly lower the activation barrier for C-F cleavage by stabilizing the forming carbocation and the departing fluoride ion. researchgate.net The activation strain model combined with energy decomposition analysis can further dissect the catalytic effect into contributions from structural distortion of the reactants and their electronic interactions. researchgate.net

Unraveling Stereocontrol Elements in Asymmetric Reactions

The synthesis of the specific enantiomer this compound from its prochiral precursor, 1,1-difluoropropan-2-one, necessitates a reaction with a high degree of stereocontrol.

Asymmetric reduction of ketones is a cornerstone of modern organic synthesis. The enantioselectivity in the catalytic reduction of 1,1-difluoropropan-2-one is dictated by the chiral environment created by the catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of a highly enantioselective method for reducing ketones. youtube.com

The mechanism involves the coordination of the borane reducing agent to the nitrogen atom of the chiral oxazaborolidine catalyst. This complex then coordinates to the ketone, typically through the more sterically accessible lone pair of the carbonyl oxygen. The catalyst is designed to orient the ketone in a specific way, exposing one of its prochiral faces to the hydride source. In the case of 1,1-difluoropropan-2-one, the catalyst would position the bulky difluoromethyl group away from the catalyst's steric bulk, allowing the hydride to attack from the less hindered face to yield the (R)-alcohol. The enantioselectivity arises from the energy difference between the two possible transition states, one leading to the (R)-product and the other to the (S)-product. youtube.com

Table 2: Key Factors in CBS Reduction Stereoselectivity

| Factor | Description | Impact on Enantioselectivity |

|---|---|---|

| Catalyst Chirality | The absolute configuration of the amino alcohol precursor (e.g., proline) determines the catalyst's conformation. | Directly controls whether the (R) or (S) product is formed. |

| Ketone-Catalyst Coordination | The ketone coordinates to the boron atom, activating it towards reduction. | Positions the ketone for facial-selective hydride delivery. |

| Steric Interactions | The larger substituent on the ketone is oriented away from the catalyst's bulky group in the favored transition state. | A large energy difference between the two transition states leads to high enantiomeric excess (ee). |

This table is interactive. Users can sort columns to analyze the contributing factors.

Enzymes, particularly ketoreductases (KREDs), are highly efficient and selective catalysts for the reduction of ketones. youtube.com The origin of their stereoselectivity lies in the precisely organized three-dimensional structure of the active site.

The mechanism of a typical KRED involves a cofactor, usually NADPH, which acts as the hydride donor. The substrate, 1,1-difluoropropan-2-one, binds within the chiral active site of the enzyme in a specific orientation due to a network of non-covalent interactions (hydrogen bonds, hydrophobic interactions, and steric fit). This precise positioning holds the carbonyl group in place, exposing only one of its faces to the C4-hydride of the NADPH cofactor. youtube.com

The high degree of stereoselectivity observed in enzymatic reductions stems from:

Substrate Binding Pocket: The shape and chemical nature of the active site create a "lock-and-key" fit that favors one specific binding mode for the substrate.

Pre-organization: The enzyme pre-organizes the substrate and the cofactor in a conformation that closely resembles the transition state for the hydride transfer, thereby lowering the activation energy for the desired stereochemical pathway.

Catalytic Residues: Specific amino acid residues (e.g., Tyrosine, Serine, Aspartic Acid) in the active site can stabilize the transition state through hydrogen bonding to the carbonyl oxygen, further enhancing both the rate and the selectivity of the reaction.

Directed evolution and protein engineering techniques can be used to modify the active site of KREDs to improve their activity and selectivity for non-natural substrates like difluoromethyl ketones. youtube.com

Intramolecular Interactions Governing Reactivity and Selectivity

The reactivity and conformational preferences of this compound are influenced by intramolecular interactions, particularly hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and one of the electron-rich fluorine atoms (O-H···F).

The existence and strength of such a hydrogen bond depend on the geometry of the molecule, which dictates the distance and angle between the donor (O-H) and acceptor (F) groups. In a flexible molecule like this compound, certain rotational conformations (rotamers) will bring these groups into proximity, allowing for a stabilizing interaction. nih.govmdpi.com

This intramolecular hydrogen bond can have several consequences:

Conformational Lock: It can restrict the conformational freedom of the molecule, favoring the rotamer that allows for the hydrogen bond. This can influence how the molecule interacts with other reagents or catalysts.

Altered Reactivity: By drawing electron density away from the hydroxyl proton, the hydrogen bond can increase its acidity. Conversely, by donating electron density to the fluorine, it can slightly modulate the strength of the C-F bonds.

Directing Group: In certain reactions, the hydrogen-bonded conformation may act as a directing group, guiding an incoming reagent to a specific face of the molecule, thereby influencing the stereochemical outcome of a reaction at a nearby stereocenter.

Computational studies and spectroscopic techniques like NMR can be used to probe for the presence and strength of such intramolecular hydrogen bonds. nih.gov For example, the coupling constant between the hydrogen and fluorine nuclei involved in the bond could provide evidence for its existence.

Influence of Intramolecular Hydrogen Bonding on Reaction Pathways

The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine atoms (weak hydrogen bond acceptors) within the same molecule allows for the formation of an intramolecular hydrogen bond (O-H···F). This interaction, though weaker than conventional hydrogen bonds to oxygen or nitrogen, can significantly influence the conformational equilibrium of this compound, thereby impacting its reactivity and the stereoselectivity of its reactions.

Theoretical and spectroscopic studies have provided insights into the conformational landscape of similar fluorinated alcohols. The relative orientation of the hydroxyl and difluoromethyl groups is a key determinant of the molecule's ground-state and transition-state geometries. The formation of a five-membered ring-like structure through an O-H···F intramolecular hydrogen bond can lock the molecule into a specific conformation. This pre-organization can lower the activation energy for certain reaction pathways that proceed through a transition state that accommodates this hydrogen bond.

For instance, in reactions where the hydroxyl group acts as a nucleophile or a directing group, the intramolecular hydrogen bond can orient the molecule favorably for attack on an electrophile, leading to a high degree of stereochemical control. The rigidity imposed by this internal hydrogen bond minimizes the population of other, less reactive conformers.

Table 1: Calculated Conformational Analysis of a Model 1,1-Difluoro-2-alkanol This interactive table provides calculated data on the relative energies and populations of different conformers, highlighting the stabilization afforded by intramolecular hydrogen bonding.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K | Intramolecular H-bond (O-H···F) |

| A | 60° | 0.00 | 75 | Yes |

| B | 180° | 1.50 | 20 | No |

| C | -60° | 2.50 | 5 | No |

Note: Data is illustrative and based on computational models of similar gem-difluorinated alcohols. The presence of the methyl group in this compound would further influence these values.

Spectroscopic and Computational Characterization of Molecular Architecture and Electronic Structures

Advanced NMR Spectroscopic Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational landscape of flexible molecules in solution. For (2R)-1,1-difluoropropan-2-ol, NMR studies would focus on the magnitude of various coupling constants and their dependence on the solvent environment to infer the populations of different rotational isomers (rotamers).

Through-Bond and Through-Space Coupling Investigations

The conformational analysis of fluorinated molecules like this compound heavily relies on the measurement and interpretation of scalar coupling constants (J-couplings). These couplings can be transmitted through the covalent bond network (through-bond) or directly through space if the interacting nuclei are in close proximity.

Through-bond couplings, such as the three-bond vicinal coupling (³J) between protons and fluorine (³JHF), are particularly informative. The magnitude of ³JHF is dependent on the dihedral angle between the coupled nuclei, as described by a Karplus-type relationship. By analyzing these couplings, the preferred staggered conformations (gauche and anti) around the C1-C2 bond can be determined.

In addition to through-bond interactions, through-space couplings can be observed between nuclei that are spatially close but separated by several bonds. For instance, a through-space coupling between the fluorine atoms and the hydroxyl proton (¹hJFH) could provide direct evidence for conformations where these groups are close to each other, potentially indicating an intramolecular hydrogen bond. The simultaneous presence of through-space and hydrogen-bond-assisted JFH coupling has been investigated in other fluorinated amino alcohols, revealing the complexity of these interactions nih.gov.

A detailed NMR analysis of a related compound, 1,3-difluoropropan-2-ol (DFP), in various solvents revealed that the couplings showed little dependence on the solvent, with the exception of D₂O solution beilstein-journals.orgbris.ac.uk. This study allowed for the determination of conformer populations and their relative energies beilstein-journals.orgbris.ac.uk.

Solvent Effects on Conformational Equilibria

The equilibrium between different conformers of a molecule can be significantly influenced by the solvent. Polar solvents tend to stabilize conformers with larger dipole moments, while nonpolar solvents favor less polar conformations. For this compound, the relative populations of the different rotamers are expected to change with solvent polarity.

For instance, in a nonpolar solvent like carbon tetrachloride, intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms might be more prevalent, stabilizing a specific gauche conformer. In contrast, in a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonding with the solvent would compete with and potentially disrupt the intramolecular hydrogen bond, shifting the conformational equilibrium.

Studies on other fluorinated alcohols have shown that the conformational preferences are indeed solvent-dependent. For example, in 1-(4-bromophenyl)-2-fluoroethanol, the relative energies of the rotamers are very dependent on the solvent beilstein-journals.orgbris.ac.uk. Similarly, the conformational equilibrium of 1,3-difluorinated alkanes shows a significant dependence on the polarity of the medium acs.org. The gg(l) conformation is favored in nonpolar media, while the aa conformation is stabilized in polar solvents like water .

Quantum Chemical Calculations of Electronic and Conformational Properties

Quantum chemical calculations are indispensable for complementing experimental data and providing a deeper understanding of the factors governing molecular structure and stability.

Ab Initio and Density Functional Theory (DFT) Studies on Conformer Energies and Stability

Ab initio and Density Functional Theory (DFT) methods are widely used to calculate the energies of different conformers and thus predict their relative populations. researchgate.net For this compound, computational studies would involve rotating the C1-C2 and C-O bonds to map the potential energy surface and identify the stable conformers (energy minima).

For example, a study on 1,1,1-trifluoro-2-propanol (B1217171) using MP2/cc-pVTZ and B3LYP/6-311++G** levels of theory identified a conformer stabilized by an intramolecular hydrogen bond to be at least 3 kJ/mol more stable than any other rotameric form nih.gov. Theoretical calculations on N-β-fluoroethylamides predict the gauche conformation to be 1.8 kcal mol⁻¹ lower in energy than the anti conformation bris.ac.uk.

The following table presents hypothetical relative energies for the staggered conformers of this compound, based on typical energy differences observed in similar fluorinated alcohols. The conformers are defined by the dihedral angles around the C1-C2 bond (F-C-C-O) and the C2-O bond (C-C-O-H).

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C-C-O) | Dihedral Angle (C-C-O-H) | Calculated Relative Energy (kcal/mol) | Expected Population (%) in a Nonpolar Solvent |

|---|---|---|---|---|

| gauche 1 (g1) | 60° | 180° (anti) | 0.0 | ~ 70 |

| gauche 2 (g2) | -60° | 60° (gauche) | 0.8 | ~ 20 |

| anti (a) | 180° | 180° (anti) | 1.5 | ~ 10 |

Note: The data in this table is illustrative and based on trends observed in related fluorinated alcohols. Specific computational studies on this compound are required for precise values.

Prediction and Interpretation of Spectroscopic Parameters

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, for different conformers. By comparing the calculated parameters with experimental data, the conformational populations can be validated.

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G**) are commonly employed for this purpose nih.gov. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR parameters rsc.org.

The following table illustrates how calculated NMR coupling constants for different conformers of a related molecule, 1,1-difluoroacetone (B1306852), show orientation dependence.

Table 2: Calculated Coupling Constants (Hz) for Conformers of 1,1-difluoroacetone

| Coupling | cis Conformer (θ = 0°) | gauche Conformer (θ = 120°) |

|---|---|---|

| ⁴J(HF) | -1.8 | -0.4 |

| ¹J(CF) | -285.4 | -283.9 |

| ²J(CF) | +21.4 | +24.1 |

Source: Adapted from data for fluoro- and 1,1-difluoro-acetone rsc.org. The values illustrate the conformational dependence of J-couplings.

Stereoelectronic Effects of Fluorine on Molecular Conformation and Polarity

The conformational preferences of this compound are largely governed by stereoelectronic effects originating from the highly polar C-F bonds. The primary effect at play is the gauche effect, which describes the tendency of a molecule to adopt a gauche conformation when it would be expected to be in the anti conformation based on sterics alone.

In the context of the CHF₂ group, the gauche effect arises from a stabilizing hyperconjugative interaction between the σ orbital of a C-H bond on the adjacent carbon and the low-lying σ* antibonding orbital of the C-F bond. This σ(C-H) → σ*(C-F) interaction is maximized when the C-H and C-F bonds are anti-periplanar, which forces the fluorine atoms into a gauche position relative to the oxygen.

Analysis of C-F Bond Dipole Moments and Their Influence

The carbon-fluorine (C-F) bond is a defining feature of fluorinated organic compounds, characterized by its significant polarity and high bond strength. With fluorine being the most electronegative element, it induces a substantial dipole moment along the C-F bond, with the negative end directed towards the fluorine atom. In this compound, the presence of two fluorine atoms on the C1 carbon atom creates a gem-difluoro moiety with a pronounced local dipole.

The strong polarization of the C-F bond also has a significant impact on the molecule's electrostatic potential surface. The fluorine atoms create a region of negative electrostatic potential, while adjacent carbon and hydrogen atoms become more electropositive. This charge separation is a key factor in intermolecular interactions, including hydrogen bonding, where the fluorine atoms can act as weak hydrogen bond acceptors. beilstein-journals.org While fluorine is a weaker hydrogen bond acceptor than oxygen or nitrogen, these interactions can still provide additional stabilization for certain conformations. beilstein-journals.org

The table below summarizes the typical properties of the C-F bond that are central to understanding its influence on molecular structure and properties.

| Property | Typical Value / Description | Influence on this compound |

| Bond Length | ~1.35 Å | The short C-F bond length, compared to C-H (~1.09 Å) or C-O (~1.43 Å), means that replacing hydrogen with fluorine does not drastically alter the molecular volume. beilstein-journals.org |

| Bond Polarity | Highly polarized (partial negative charge on F) | Creates a significant local dipole moment at the CHF₂ group, influencing the overall molecular dipole and electrostatic potential. beilstein-journals.orgchimia.ch |

| Dipole Moment Contribution | The orientation of the C-F dipoles can either augment or diminish the overall molecular dipole moment depending on the molecular conformation. beilstein-journals.org | The rotation around the C1-C2 bond will lead to different conformers with varying net dipole moments. |

| Hydrogen Bond Acceptor Strength | Weak | Fluorine can participate in intramolecular and intermolecular hydrogen bonds, which can stabilize specific conformations. beilstein-journals.orgnih.gov |

Hyperconjugative and Inductive Effects in Fluorinated Alcohols

The electronic properties of this compound are governed by a combination of inductive and hyperconjugative effects, which are modulated by the presence of the highly electronegative fluorine atoms.

The inductive effect (-I effect) of fluorine is a through-bond polarization that withdraws electron density from adjacent atoms. In this compound, the two fluorine atoms at the C1 position exert a strong electron-withdrawing effect that propagates along the carbon backbone. This effect acidifies the hydroxyl proton, making fluorinated alcohols generally more acidic than their non-fluorinated counterparts. thieme-connect.de The stepwise introduction of fluorine atoms in proximity to a functional group, such as an amino group, has been shown to systematically lower the pKa of that group. chimia.ch A similar acidifying effect is expected for the hydroxyl group in this compound.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a C-H or C-C σ-bond) into an adjacent empty or partially filled anti-bonding orbital (σ* or π). In the context of fluorinated compounds, a particularly important type of hyperconjugation is the interaction between a C-H or C-C σ orbital and an adjacent C-F σ anti-bonding orbital (σ → σ*CF). This interaction is often referred to as negative hyperconjugation.

In this compound, the gauche conformation, where the C-F bonds are gauche to the C-O bond, can be stabilized by hyperconjugative interactions. beilstein-journals.org Specifically, the donation of electron density from the C-H bond on the chiral center (C2) into the anti-bonding σ* orbitals of the C-F bonds can stabilize the gauche rotamers. This "fluorine-gauche effect" is a well-documented phenomenon that influences the conformational preferences of fluorinated molecules. beilstein-journals.org

The following table outlines the key electronic effects at play in this compound.

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Electron withdrawal through the sigma bond framework by the highly electronegative fluorine atoms. brainly.comupertis.ac.id | Increases the acidity of the hydroxyl proton and polarizes the C-C backbone. thieme-connect.de |

| Hyperconjugation (σ → σCF)* | Delocalization of electron density from adjacent C-H or C-C sigma bonds into the C-F anti-bonding orbitals. | Stabilizes gauche conformations, influencing the rotational barrier and conformational equilibrium (fluorine-gauche effect). beilstein-journals.org |

Applications As a Chiral Fluorinated Building Block in Complex Chemical Synthesis

Utilization in the Asymmetric Synthesis of Fluorinated Amino Acids

The introduction of fluorine into amino acids can significantly alter the properties of peptides and proteins, making the synthesis of fluorinated amino acids a key area of research. researchgate.net (2R)-1,1-difluoropropan-2-ol is an important precursor for creating these non-canonical amino acids.

A significant challenge in peptide science is the routine, large-scale availability of diverse, enantiomerically pure fluorinated amino acids. researchgate.net Research has led to the development of uniform, modular strategies capable of producing a range of these compounds on a gram scale. chemrxiv.org One powerful method employs a chiral nickel(II) complex of a glycine (B1666218) Schiff base, which can be alkylated with various fluorinated electrophiles. researchgate.netchemrxiv.org

This process often begins with a fluorinated alcohol, such as 1,1-difluoropropan-2-ol (B3052644), which is converted into a suitable alkylating agent, typically a fluorinated alkyl iodide. chemrxiv.org The synthesis of the required alkyl iodide building blocks can be challenging, as small, highly fluorinated molecules are often problematic in nucleophilic substitution reactions. chemrxiv.org A successful route involves converting the alcohol to a nonaflate, which is a better leaving group, followed by substitution with iodide. chemrxiv.org This multi-step conversion provides the necessary electrophile for the key alkylation step.

The alkylation of the chiral Ni(II)-glycine complex with the prepared fluorinated alkyl iodide proceeds with high diastereoselectivity. chemrxiv.org Following the alkylation, a one-pot hydrolysis and subsequent Fmoc-protection yields the desired enantiopure N-Fmoc-protected fluorinated amino acid, ready for use in solid-phase peptide synthesis. chemrxiv.org This modular approach allows for the synthesis of various amino acids, such as difluoropropylglycine (DfpGly), by simply changing the starting fluorinated alcohol. chemrxiv.org

| Amino Acid Derivative | Precursor Building Block | Key Synthetic Step | Scale |

| Difluoropropylglycine (DfpGly) | 1,1-difluoropropyl iodide | Asymmetric alkylation of Ni(II)-glycine complex | Gram-scale |

| Difluoroethylglycine (DfeGly) | 1,1-difluoroethyl iodide | Asymmetric alkylation of Ni(II)-glycine complex | Gram-scale |

The incorporation of fluorinated amino acids derived from precursors like this compound is a critical tool in peptide and protein engineering. researchgate.net Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—allow for the fine-tuning of peptide and protein characteristics. mdpi.comtandfonline.com

By strategically replacing hydrogen atoms with fluorine, researchers can modify:

Hydrophobicity: Fluorination can alter the lipophilicity of an amino acid side chain, which influences protein folding, membrane permeability, and interactions with biological targets. chemrxiv.org

Secondary Structure: The introduction of sterically demanding or electronically distinct fluorinated groups can influence local peptide conformation, for example, by promoting or disrupting α-helical or β-sheet structures. The α-helix propensity of novel fluorinated amino acids is a key characteristic evaluated after their synthesis. chemrxiv.org

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic degradation by enzymes. tandfonline.com This can increase the in vivo half-life of peptide-based drugs.

This ability to precisely modulate peptide properties opens up new avenues for designing therapeutic peptides with enhanced stability, target affinity, and novel biological functions. researchgate.net

Precursor to Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, and incorporating fluorine into these scaffolds is a common strategy in drug design. mdpi.com this compound is a key starting material for creating chiral fluorinated heterocyclic intermediates.

Oxazolidinones are a class of heterocyclic compounds with significant applications in medicinal chemistry, famously represented by the antibiotic linezolid. orientjchem.org The synthesis of chiral, fluorinated oxazolidinones is therefore of great interest. One reported strategy involves the desymmetrization of 2-aryl-1,3-difluoropropan-2-ols using an aluminum-based Lewis acid. researchgate.net This reaction proceeds via an aluminum-fluorine interaction that facilitates the cyclization, selectively forming fluoromethyl-3,5-diaryl-2-oxazolidinones. researchgate.net The stereocenter in a chiral precursor like this compound can direct the stereochemical outcome of such cyclizations, providing access to enantiomerically pure heterocyclic scaffolds. These fluorinated oxazolidinones serve as versatile intermediates for further synthetic elaboration. collectionscanada.gc.ca

The utility of this compound extends beyond oxazolidinones to the construction of a variety of fluorine-containing drug intermediates. Its difluoromethyl group is a valuable motif in modern drug discovery. nus.edu.sg

A notable example is its use in the synthesis of complex benzoxazepin oxazolidinone compounds, which have been investigated as potential therapeutics. google.com In a patented synthetic route, a protected form of the chiral alcohol, (R)-4-difluoromethyl-2,2-dimethyl orientjchem.orgCurrent time information in Bangalore, IN.dioxolane, is used as a key intermediate. The synthesis begins with the deprotection of this dioxolane to reveal the diol structure derived from this compound, which is then elaborated through multiple steps to construct the final complex heterocyclic drug candidate. google.com This demonstrates the direct application of the chiral building block in the pipeline for creating new, high-value pharmaceutical agents.

| Intermediate Type | Synthetic Strategy | Application |

| Fluoro-oxazolidinones | Lewis acid-induced desymmetrization/cyclization | Chiral scaffolds for medicinal chemistry |

| Benzoxazepin oxazolidinones | Multi-step synthesis from protected diol | Construction of complex drug candidates |

Strategic Incorporation of Fluorine for Modulating Molecular Properties

The decision to incorporate a fragment from this compound into a drug candidate is a strategic choice aimed at optimizing its molecular properties for better therapeutic performance. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comresearchgate.net

Key effects of incorporating the difluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen bond (~99 kcal/mol). tandfonline.com Replacing a hydrogen atom at a metabolically susceptible position with fluorine can block oxidative metabolism by enzymes such as cytochrome P450. acs.org This increased stability can lead to a longer drug half-life and improved bioavailability.

Modulation of Lipophilicity: Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to replace hydrogen with minimal steric impact. tandfonline.com This substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netresearchgate.net

Increased Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds (with the fluorine acting as an acceptor) and dipole-dipole interactions, with amino acid residues in a target protein. mdpi.com These interactions can lead to stronger and more specific binding, resulting in increased drug potency. tandfonline.com

pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, particularly amines. researchgate.netacs.org This modulation affects the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target engagement. researchgate.net

| Property Modulated | Effect of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | Stronger C-F bond blocks enzymatic oxidation. tandfonline.comacs.org |

| Lipophilicity | Increased | Enhances membrane permeability. researchgate.netresearchgate.net |

| Binding Affinity | Increased | Favorable electrostatic interactions with target protein. mdpi.comtandfonline.com |

| Acidity/Basicity (pKa) | Altered | Electron-withdrawing effect modifies ionization state. researchgate.netacs.org |

Influence on Lipophilicity and Metabolic Stability in Complex Molecules

The introduction of the this compound moiety into a larger parent molecule can profoundly modulate its physicochemical properties, particularly lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.

Metabolic Stability: A primary reason for incorporating fluorinated motifs is to enhance metabolic stability. rsc.orgresearchgate.net The carbon-fluorine bond is exceptionally strong (up to 130 kcal mol⁻¹) compared to a carbon-hydrogen bond, making it resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes. rsc.org By introducing the this compound building block, a site that might otherwise be susceptible to metabolic oxidation can be effectively blocked. This can lead to a longer biological half-life and improved bioavailability of a therapeutic or agrochemical agent. alfa-chemistry.comresearchgate.net The metabolic stability of compounds containing β-hydroxy difluoromethyl ketone structures, which are closely related, is an area of active investigation to establish clear structure-stability relationships. nih.gov

| Functional Group | Typical Role | H-Bond Donor Ability (Acidity Parameter A) | Influence on Lipophilicity (Compared to -CH₃) |

|---|---|---|---|

| -OH (Hydroxyl) | H-bond donor/acceptor | High | Decreases |

| -SH (Thiol) | Weak H-bond donor | ~0.12 | Similar |

| -NH₂ (Amine) | H-bond donor/acceptor | ~0.07 (Aniline) | Decreases |

| -CF₂H (Difluoromethyl) | Lipophilic H-bond donor | ~0.10 | Moderately Increases |

Data sourced from studies on analogous aromatic systems. rsc.orgacs.org

Applications in Agrochemical and Specialty Chemical Synthesis

The unique properties imparted by the difluoromethyl group have made it a privileged motif in the agrochemical industry. researchgate.netacs.org Difluoromethylation has proven to be an effective strategy for discovering and optimizing pesticides, including fungicides, herbicides, and insecticides. adelphi.edu

The building block this compound is a valuable synthon for creating stereochemically defined agrochemicals. The introduction of a specific enantiomer can lead to higher potency and selectivity for the biological target, while potentially reducing off-target effects and the required application rates. For example, the 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a key component in several successful fungicides, highlighting the industry's interest in such structures. rsc.org The insecticide Flucythrinate is another commercial example that contains a difluoromethyl ether group. chinesechemsoc.org

In specialty chemical synthesis, this compound can be used to produce chiral ligands, catalysts, or advanced materials where the fluorine content and stereochemistry are crucial for performance. Its ability to influence properties such as thermal stability, dielectric constant, and intermolecular interactions makes it a target for materials science applications. rsc.org

Regioselective and Diastereoselective Functionalization of this compound

The synthetic utility of this compound lies in its potential for further chemical modification in a controlled manner. The primary site for functionalization is the secondary hydroxyl group, with the existing stereocenter at the C-2 position directing the stereochemical outcome of subsequent reactions.

Functionalization of the Hydroxyl Group: The -OH group can undergo a variety of transformations, including esterification, etherification, and nucleophilic substitution (e.g., deoxyfluorination). chinesechemsoc.org For example, reaction with an activated carboxylic acid would yield a chiral ester. The strong electron-withdrawing effect of the adjacent difluoromethyl group increases the acidity of the hydroxyl proton, potentially facilitating its deprotonation for subsequent reactions like ether formation.

Diastereoselective Control: The key to the synthetic value of this chiral building block is the ability to control diastereoselectivity in subsequent transformations. The (R)-configuration at C-2 creates a chiral environment that will influence the approach of reagents. For instance, in a nucleophilic addition to a derivative of the alcohol, the existing stereocenter can direct the incoming nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. This principle is well-established in the synthesis of related α-fluoroalkyl-β-amino alcohols, where solvent choice and reagent structure have been shown to be critical in controlling the diastereomeric ratio. cas.cn

Reactions at the Difluoromethyl Moiety: While the C-F bonds are generally robust, advanced synthetic methods allow for the activation of C-F bonds under specific conditions, although this is less common than functionalizing the hydroxyl group. researchgate.net More practically, the electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the adjacent C-2 position.

The strategic functionalization of this compound allows for its incorporation into complex molecular architectures, transferring its beneficial fluorinated and chiral properties to the final product. The development of regioselective and diastereoselective methods for its modification is crucial for unlocking its full potential as a premier building block in chemical synthesis. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆F₂O |

| Molecular Weight | 96.08 g/mol |

| IUPAC Name | 1,1-difluoropropan-2-ol |

| CAS Number | 431-04-9 (for racemic) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data obtained from PubChem for the racemic compound. nih.gov

Future Research Directions and Emerging Paradigms in 2r 1,1 Difluoropropan 2 Ol Chemistry

Development of Sustainable and Green Chemistry Methodologies

The imperative to develop environmentally benign chemical processes is driving a shift away from traditional batch synthesis towards more sustainable approaches. For (2R)-1,1-difluoropropan-2-ol, future research will be heavily concentrated on the integration of flow chemistry and the development of eco-friendly catalytic systems.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over conventional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of chiral fluorinated compounds is a burgeoning field of research. Future investigations will likely focus on developing robust and efficient continuous flow processes for the asymmetric reduction of 1,1-difluoroacetone (B1306852) or other suitable precursors to yield this compound. This could involve the use of packed-bed reactors containing immobilized chiral catalysts or enzymes, allowing for continuous production with minimal manual intervention. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, while also minimizing solvent usage and waste generation.

Metal-Free and Earth-Abundant Catalyst Systems

A significant portion of current catalytic methods for asymmetric synthesis relies on rare and expensive heavy metals, which pose environmental and economic concerns. A major thrust of future research will be the development of metal-free and earth-abundant catalyst systems for the synthesis of this compound. Organocatalysis, which utilizes small organic molecules as catalysts, presents a particularly promising avenue. Chiral phosphoric acids, thioureas, and proline derivatives are examples of organocatalysts that could be explored for the enantioselective reduction of a suitable prochiral ketone. Furthermore, the use of catalysts based on earth-abundant metals like iron, copper, and manganese will be a key research focus, aiming to replace precious metals such as rhodium, ruthenium, and palladium.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Retrosynthetic Analysis and Reaction Prediction

Optimization of Reaction Conditions

Machine learning algorithms are increasingly being used to optimize reaction conditions, leading to improved yields, reduced reaction times, and lower costs. By systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations in an automated fashion and feeding the results back into a machine learning model, an optimal set of conditions for the synthesis of this compound can be identified with a minimal number of experiments. This data-driven approach can uncover complex interactions between different reaction variables that would be difficult to discern through traditional one-factor-at-a-time optimization methods.

Exploration of Novel Bio-Inspired Synthetic Routes and Fluorinases

Nature provides a rich source of inspiration for the development of novel and highly selective synthetic methods. The exploration of bio-inspired routes and the engineering of enzymes offer a sustainable and efficient alternative for the production of chiral fluorinated compounds.

The use of enzymes, such as alcohol dehydrogenases (ADHs), for the asymmetric reduction of ketones is a well-established strategy. Future research will likely focus on identifying or engineering ADHs with high activity and selectivity towards 1,1-difluoroacetone to produce this compound. Directed evolution and rational protein design can be employed to tailor the enzyme's active site for this specific substrate.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

The elucidation of reaction mechanisms is fundamental to the optimization of synthetic routes and the development of novel chemical transformations. For the synthesis and subsequent reactions of this compound, real-time monitoring through advanced in-situ spectroscopic techniques offers a powerful avenue for gaining deep mechanistic insights. These techniques allow for the tracking of reactants, intermediates, and products as they evolve throughout a chemical process, providing critical data on reaction kinetics, catalyst behavior, and the formation of transient species. mt.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring fluorination reactions. mt.com For instance, in-situ FTIR spectroscopy can track the consumption of starting materials and the formation of the desired fluorinated product in real-time. nih.gov This has been demonstrated in the fluorination of carboxylic acids, where the reaction progress was monitored instantaneously upon the addition of the fluorinating agent. nih.gov Similarly, in the context of preparing this compound, these vibrational spectroscopy techniques could monitor the key bond-forming and bond-breaking events, providing a detailed kinetic profile.

In-situ Raman spectroscopy has also proven effective in monitoring mechanochemical reactions involving fluorinating agents like N-fluorobenzenesulfonimide (NFSI), tracking the consumption of the reagent in real-time. beilstein-journals.org This is highly relevant for solid-state or solvent-free synthetic approaches to fluorinated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another indispensable tool. In-situ NMR experiments can provide detailed structural information about fluorine-containing species in the reaction mixture. researchgate.net This would be invaluable for studying the formation of this compound, allowing for the direct observation of the incorporation of the fluorine atoms and the stereochemical environment of the chiral center. The use of techniques like ¹⁹F/²⁷Al cross-polarization (CP) experiments has been successful in identifying the formation of AlF₃ species during fluorination reactions over alumina (B75360) catalysts. researchgate.net

For solid-state syntheses or heterogeneous catalysis, in-situ X-ray Diffraction (XRD) and Neutron Diffraction can reveal structural changes in the catalyst or solid reagents during the fluorination process. researchgate.netacs.org Laboratory in-situ XRD experiments have been shown to be powerful in identifying reaction intermediates in complex fluorination pathways, moving beyond traditional trial-and-error methods. acs.org

The following table summarizes some of the advanced in-situ spectroscopic techniques and their potential applications in studying reactions involving this compound.

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates; kinetic data. mt.comnih.gov | Monitoring the conversion of a precursor to this compound; studying the kinetics of its subsequent reactions. |

| In-situ Raman Spectroscopy | Tracking of key functional groups; suitable for solid-state and mechanochemical reactions. mt.combeilstein-journals.org | Real-time monitoring of solvent-free or mechanochemical synthesis of this compound. |

| In-situ NMR Spectroscopy (¹⁹F, ¹H, ¹³C) | Detailed structural information; identification of transient species and intermediates; stereochemical analysis. researchgate.net | Elucidating the mechanism of enantioselective fluorination to form the chiral center; tracking the formation of byproducts. |

| In-situ X-ray Diffraction (XRD) | Real-time structural changes in solid materials (catalysts, reagents). researchgate.netacs.org | Studying heterogeneous catalytic processes for the synthesis of this compound; monitoring catalyst stability and phase transformations. |

| In-situ Neutron Diffraction | Location of light atoms (like fluorine) in crystal structures; complementary to XRD. acs.org | Precisely locating fluorine atoms in catalyst-substrate complexes or in solid intermediates during the synthesis. |

Expanding the Catalytic Toolbox for Enantioselective Fluorination of Alcohols

The synthesis of enantiomerically pure chiral fluorinated molecules like this compound is a significant challenge in organic synthesis. The development of new catalytic methods for the enantioselective fluorination of prochiral substrates is a major focus of current research. nih.gov While direct enantioselective fluorination of secondary alcohols is challenging, significant progress has been made in the enantioselective fluorination of various functional groups, which can then be converted to the desired chiral alcohol. nih.govscispace.com

The catalytic toolbox for these transformations has expanded to include a diverse range of systems, from transition-metal catalysts to organocatalysts. scispace.commdpi.com

Transition-Metal Catalysis: Chiral transition-metal complexes have been successfully employed for the enantioselective fluorination of various substrates. Palladium, nickel, and copper complexes are among the most studied. nih.govbeilstein-journals.org For instance, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters and α-cyano esters with high enantioselectivities. nih.govacs.org Nickel(II)-DBFOX-Ph complexes have shown extremely high levels of enantioselectivity in the fluorination of β-ketoesters and oxindoles. nih.govacs.org Scandium(III)/N,N'-dioxide complexes have also been developed for the highly enantioselective fluorination of 3-substituted oxindoles. beilstein-journals.org These methods, while not directly fluorinating alcohols, produce chiral building blocks that can be further elaborated to access compounds like this compound.

Organocatalysis: Organocatalysis has emerged as a powerful strategy for enantioselective fluorination, avoiding the use of potentially toxic and expensive metals. scispace.commdpi.com Chiral primary amines, such as β,β-diaryl serines, have been used as organocatalysts for the highly enantioselective fluorination of β-dicarbonyl compounds using Selectfluor as the fluorine source. mdpi.com Chiral isothiourea catalysts have been developed for the direct α-fluorination of carboxylic acids, yielding α-fluoroesters with excellent enantioselectivities. mdpi.com Furthermore, chiral anion phase transfer (CAPT) catalysis has been applied to the enantioselective fluorination of homoallylic alcohols, demonstrating a pathway to chiral γ-fluoroalkenols. rsc.org The development of chiral hypervalent iodine(III) catalysts has enabled the enantioselective fluorocyclization of styrenes to create tertiary carbon-fluorine stereocenters with high enantiomeric excess. nih.gov

The table below provides an overview of some emerging catalytic systems for enantioselective fluorination.

| Catalyst Type | Example Catalyst/Ligand | Substrate Class | Fluorinating Agent | Typical Enantioselectivity (% ee) |

| Palladium | Chiral Pd-BINAP complexes | β-Ketoesters | NFSI | High |

| Palladium | Cationic Pd complexes | α-Cyano esters | NFSI | 85-99 |

| Nickel | Ni(ClO₄)₂/DBFOX-Ph | β-Ketoesters, Oxindoles | N/A | 93-99 |

| Scandium | Sc(III)/N,N'-dioxide complex | 3-Substituted oxindoles | NFSI | 89-99 |

| Organocatalyst | β,β-Diaryl serines | β-Diketones | Selectfluor | up to 94 |

| Organocatalyst | Planar chiral isothioureas | Carboxylic acids | NFSI | up to 99 |

| Organocatalyst | Chiral Phosphoric Acid (CAPT) | Homoallylic alcohols | N/A | up to 96 |

| Organocatalyst | Chiral Iodine(III) catalyst | 1,1-Disubstituted styrenes | N/A | up to 96 |

The continued expansion of this catalytic toolbox is crucial for developing more direct, efficient, and selective methods for synthesizing specific chiral fluorinated alcohols like this compound. Future research will likely focus on the direct enantioselective functionalization of C-H bonds in simple hydrocarbon precursors, which remains a significant but highly desirable goal in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R)-1,1-difluoropropan-2-ol, and what reaction conditions are critical for achieving high enantiomeric purity?

- Answer : The synthesis typically involves two approaches:

- Catalytic asymmetric reduction : Reduction of 1,1-difluoropropan-2-one using chiral catalysts (e.g., BINAP-Ru complexes) under hydrogen gas. Optimal conditions include low temperatures (0–25°C) and polar aprotic solvents (e.g., THF) to enhance stereoselectivity .

- Nucleophilic substitution : Reaction of 1-bromo-1,1-difluoropropan-2-one with water or alcohols under basic conditions (e.g., KOH in ethanol). Phase-transfer catalysts improve yield by facilitating biphasic reactions .

- Key considerations : Monitor reaction progress via gas chromatography (GC) or NMR to ensure minimal racemization and byproduct formation.

Q. How does the introduction of fluorine atoms at the 1,1-positions affect the compound's physicochemical and biological properties?

- Answer : Fluorination at the 1,1-positions:

- Enhances lipophilicity : Increases membrane permeability, making the compound useful in probing biological systems (e.g., enzyme-substrate interactions) .

- Improves metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation, extending half-life in biochemical assays .

- Alters hydrogen-bonding capacity : The electron-withdrawing effect of fluorine weakens hydrogen bonds, which can impact binding affinity in enzyme inhibition studies .

Q. What analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

- Answer :

- Chiral GC or HPLC : Using columns like Chiralcel OD-H to separate enantiomers and quantify enantiomeric excess (ee) .

- NMR spectroscopy : NMR distinguishes fluorine environments, while NMR confirms stereochemistry via coupling constants (e.g., vicinal H-F coupling) .

- Polarimetry : Measures optical rotation to validate chiral purity, though this requires high sample purity .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to achieve >95% ee for this compound?

- Answer : Critical factors include:

- Catalyst selection : Chiral phosphine ligands (e.g., BINAP) paired with transition metals (Ru or Rh) improve stereochemical control. Screen ligand libraries to identify optimal matches for the substrate .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing enantioselectivity.

- Temperature control : Lower temperatures (e.g., -20°C) reduce kinetic resolution side reactions.

- Post-synthesis purification : Use chiral stationary phases in preparative HPLC to isolate the desired enantiomer .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Discrepancies may arise from:

- Enantiomeric impurities : Validate ee via chiral chromatography. Even 5% contamination with the (2S)-enantiomer can alter activity in enzyme assays .

- Fluorine positional isomers : Confirm substitution patterns via NMR to rule out 1,2-difluoro byproducts .

- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration), as fluorine’s solvation effects vary with environment .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in substitution reactions?

- Answer :

- Nucleophilic substitution (S2) : Use kinetic isotope effects (KIEs) and stereochemical tracking (e.g., inversion of configuration) to distinguish between concerted and stepwise mechanisms.

- Electrophilic fluorination : Probe fluorine’s role in stabilizing transition states via Hammett plots or computational modeling (DFT) .

- Cross-coupling reactions : Investigate palladium-catalyzed couplings to functionalize the propanol backbone while retaining fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.